8-chloro-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Description
8-chloro-2-methyl-3-(4-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- A study on the synthesis and characterization of novel oxadiazoles revealed significant antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009). This indicates potential applications of related compounds in the development of new antibacterial agents.
Antitumor and Antimicrobial Effects
- Research on derivatives of griseofulvin from the mangrove endophytic fungus Nigrospora sp. found moderate antitumor and antimicrobial activity (X. Xia et al., 2011). This highlights the potential for structurally similar compounds to be explored for their antitumor and antimicrobial properties.
Antimicrobial and Enzyme Inhibition
- A study on hydrazone derivatives bearing 1, 3, 4- Oxadiazole explored their antibacterial and lipoxygenase enzyme inhibition activities, showing that molecules in the 4-methyl series rendered better results than those in the 4-hydroxy series (S. Rasool et al., 2015). This suggests that modifications to the chemical structure can significantly impact biological activity.
Benzodiazepine Receptor Agonists
- A paper on the design and synthesis of novel 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives demonstrated their potential as benzodiazepine receptor agonists, with certain compounds showing considerable anticonvulsant effect (M. Faizi et al., 2012). This points to possible applications in neuropharmacology and as therapeutic agents for neurological conditions.
Properties
IUPAC Name |
4-chloro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-3-6-13(7-4-11)21-17(22)20-15-10-18(21,2)23-16-8-5-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJNWYLWMOLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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